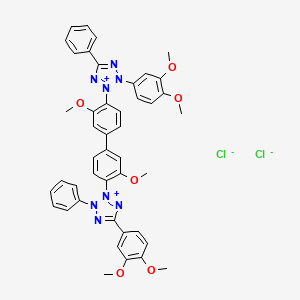

Veratryl tetrazolium blue

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Veratryl tetrazolium blue is a tetrazolium salt commonly used in biochemical assays. It is a colorless compound that, upon reduction, forms a colored formazan product. This property makes it useful in various applications, particularly in measuring cell viability and metabolic activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Veratryl tetrazolium blue can be synthesized through the reaction of veratryl alcohol with tetrazolium salts under specific conditions. The reaction typically involves the use of a base to deprotonate the alcohol, followed by the addition of the tetrazolium salt. The reaction is carried out under controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Veratryl tetrazolium blue undergoes several types of chemical reactions, including:

Reduction: The compound is reduced to form a colored formazan product, which is the basis for its use in biochemical assays.

Oxidation: It can be oxidized back to its original tetrazolium form under certain conditions.

Substitution: The tetrazolium ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH). The reaction is typically carried out in an aqueous buffer at physiological pH.

Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used to revert the formazan product back to the tetrazolium salt.

Substitution: Nucleophiles such as amines or thiols can react with the tetrazolium ring under basic conditions.

Major Products

Formazan: The primary product of the reduction reaction, which is colored and used in various assays.

Tetrazolium Salt: The original form of the compound, which can be regenerated through oxidation.

Aplicaciones Científicas De Investigación

Veratryl tetrazolium blue has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator in various chemical reactions.

Biology: Commonly used in cell viability assays to measure metabolic activity. The reduction of this compound to formazan indicates active cellular metabolism.

Medicine: Employed in diagnostic assays to assess cell health and function.

Industry: Utilized in quality control processes to monitor microbial contamination and metabolic activity in industrial fermentations.

Mecanismo De Acción

The mechanism of action of veratryl tetrazolium blue involves its reduction to a colored formazan product. This reduction is typically mediated by cellular dehydrogenases, which transfer electrons from metabolic intermediates to the tetrazolium salt. The resulting formazan product is insoluble and precipitates, allowing for easy quantification.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolyl blue tetrazolium bromide: Another tetrazolium salt used in similar applications.

XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate): A tetrazolium salt that produces a water-soluble formazan product.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Widely used in cell viability assays, producing an insoluble formazan product.

Uniqueness

Veratryl tetrazolium blue is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where a clear visual indicator of metabolic activity is required. Additionally, its stability and ease of use make it a preferred choice in many biochemical applications.

Actividad Biológica

Veratryl tetrazolium blue, commonly referred to as blue tetrazolium, is a chemical compound with significant applications in biological research, particularly in the assessment of cellular metabolic activity and enzyme activity. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

- Chemical Name : Blue Tetrazolium

- CAS Number : 1871-22-3

- Molecular Formula : C₄₀H₃₂Cl₂N₈O₂

- Molecular Weight : 727.641 g/mol

- Melting Point : 255 °C (decomposes)

Blue tetrazolium is reduced to blue tetrazolium formazan (BTF) in the presence of viable cells. This reduction is primarily catalyzed by succinate dehydrogenase (SDH) and other dehydrogenases, which are indicative of metabolic activity. The formazan product exhibits a characteristic blue color and can be quantified spectrophotometrically, typically showing maximal absorbance at 540 nm within a wavelength range of 480-600 nm .

Applications in Biological Research

Blue tetrazolium is extensively used in various biological assays:

- Cell Viability Assays : It is commonly employed to assess cell viability and proliferation by measuring the metabolic activity of cells.

- Enzyme Activity Assays : Specifically used to determine the activity of succinate dehydrogenase in different organisms, including yeast and mammalian cells .

- Histochemical Staining : Utilized as a histochemical stain to visualize oxidative enzyme activity in tissues .

Case Studies and Experimental Data

- Succinate Dehydrogenase Activity

- Oxidative Stress Markers

- Formazan-Based Assays

Comparative Analysis of Biological Activity

| Parameter | Blue Tetrazolium | Nitro Blue Tetrazolium (NBT) |

|---|---|---|

| Primary Use | Cell viability assay | Oxidative stress marker |

| Reduction Product | BTF | Forazan |

| Maximal Absorbance | 540 nm | Variable |

| Applications | Enzyme activity | Free radical detection |

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-[4-[4-[5-(3,4-dimethoxyphenyl)-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-5-phenyltetrazol-3-ium;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40N8O6.2ClH/c1-53-37-23-19-32(27-41(37)57-5)44-46-49(33-15-11-8-12-16-33)51(48-44)35-21-17-30(25-39(35)55-3)31-18-22-36(40(26-31)56-4)52-47-43(29-13-9-7-10-14-29)45-50(52)34-20-24-38(54-2)42(28-34)58-6;;/h7-28H,1-6H3;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAFWDMJQAJWHX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC(=C(C=C6)OC)OC)C7=CC=CC=C7)OC)OC)C8=CC=CC=C8)OC.[Cl-].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40Cl2N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.